Beta-D-allose is a naturally occurring rare sugar [, ] classified as an aldohexose, a six-carbon sugar with an aldehyde group. It is a C-3 epimer of glucose [, ], meaning their structures differ only in the orientation of the hydroxyl group at the third carbon atom. While not as abundant as its epimer, Beta-D-allose plays a role in several biological processes and is of particular interest in scientific research due to its unique properties and potential applications.
Beta-D-allose is derived from D-glucose through enzymatic processes. It is classified under the category of rare sugars due to its low natural abundance in food sources and its unique structural features that differentiate it from more common sugars like glucose and fructose. The synthesis of D-allose can be achieved through both chemical and biological methods, with the latter being more environmentally friendly and efficient in producing high yields without significant by-products .
The synthesis of beta-D-allose can be approached through various methods:
Beta-D-allose has a molecular formula of C₆H₁₂O₆, similar to that of D-glucose but with a different configuration at specific carbon atoms (C-2 and C-3).
The structural analysis can be performed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry, which help confirm the identity and purity of synthesized beta-D-allose.
Beta-D-allose participates in various chemical reactions typical for monosaccharides:
Beta-D-allose exhibits several biological activities that contribute to its pharmacological potential:
Experimental studies have demonstrated that treatment with beta-D-allose leads to increased reactive oxygen species accumulation in treated cells, indicating its role in stress responses and potential defense mechanisms against pathogens .
Physical properties such as melting point and boiling point are typically determined through standardized laboratory methods but are less frequently reported for rare sugars like beta-D-allose.
Beta-D-allose has several promising applications across various fields:
Beta-D-allose (β-D-allopyranose) is a rare aldohexose sugar distinguished by its stereochemistry at the anomeric carbon (C1). In the β-anomer, the hydroxy group (-OH) at C1 is oriented equatorially in the pyranose ring, contrasting with the axial orientation in the α-anomer. This equatorial positioning confers greater stability to the β-form due to reduced steric strain [1] [5]. Nuclear magnetic resonance (NMR) studies confirm that β-D-allose adopts the 4C1 chair conformation, where all bulky substituents (hydroxy groups) occupy equatorial positions except at C3, which is axial. This configuration minimizes 1,3-diaxial interactions, contributing to its thermodynamic preference over the α-anomer in aqueous solutions [1] [6].
In aqueous solution, β-D-allose exists predominantly as a pyranose ring (∼77.5%), with minor contributions from α-pyranose, furanose, and linear aldehydo forms [7]. The pyranose form’s stability arises from intramolecular hemiacetal formation between C1 (aldehyde) and C5 (hydroxy group), creating a six-membered ring. The linear aldehydo form constitutes less than 1% of the equilibrium but is critical for reactions involving the aldehyde group (e.g., oxidation or reduction). Ring closure introduces a chiral center at C1, explaining the existence of α- and β-anomers [7] [10].
β-D-allose crystallizes as anhydrous monoclinic crystals in the space group P212121, a chiral orthorhombic system [7]. Unlike common sugars (e.g., glucose), it exhibits limited polymorphism, typically forming only one stable crystalline phase under ambient conditions. Its unit cell parameters (a = 4.97 Å, b = 7.24 Å, c = 15.30 Å) accommodate four molecules arranged via O–H···O hydrogen bonds [4] [7]. Hydrated forms are rare but may occur under high-humidity conditions, though they are less stable than the anhydrous structure. Thermal analyses indicate decomposition above 150°C without a distinct melting point, attributed to caramelization [5] [7].
The crystal lattice of β-D-allose is stabilized by a three-dimensional hydrogen-bonding network. Each molecule acts as both a donor and acceptor for up to nine hydrogen bonds. Key motifs include:
Table 1: Hydrogen-Bonding Motifs in β-D-Allose Crystals
Donor Atom | Acceptor Atom | Bond Length (Å) | Role in Lattice |
---|---|---|---|
O1–H | O2' | 2.78 | Chain formation |
O3–H | O4' | 2.85 | Bifurcated bond |
O3–H | O6' | 2.91 | Bifurcated bond |
O4–H | O6' | 2.82 | Layer stabilization |
O6–H | O1' | 2.79 | Cross-linking |
This extensive network results in a dense, stable lattice with a calculated density of 1.2805 g/cm³ [4] [7].
β-D-allose decomposes at 148–150°C without melting, characteristic of reducing sugars that undergo caramelization [2] [5]. It is highly soluble in water (49–51 mg/mL at 25°C), forming clear, colorless solutions. Its solubility arises from strong hydration via hydrogen bonding between hydroxy groups and water molecules. Polar solvents like dimethyl sulfoxide (DMSO) and methanol also dissolve it, albeit less efficiently [2] [5] [9].
Optical activity is a hallmark of β-D-allose, with a specific rotation of [α]19D = +14.41°–+16.00° (final equilibrium, c = 5 in H2O) [2] [5]. This dextrorotatory behavior stems from five chiral centers (C2–C5 and anomeric C1), with the β-anomer’s equatorial C1–OH contributing dominantly to the net rotation.
Table 2: Physicochemical Properties of β-D-Allose
Property | Value | Conditions |
---|---|---|
Decomposition Temperature | 148–150°C | Lit. |
Water Solubility | 49–51 mg/mL | 25°C, clear solution |
Specific Rotation | +14.41° to +16.00° | c = 5 in H2O, 20 hr equilibration |
Refractive Index | 14° | c = 5 in H2O |
Density | 1.2805 g/cm³ | Rough estimate |
In aqueous solutions, β-D-allose equilibrates among anomeric and ring forms, reaching a stable ratio where β-pyranose dominates (77.5%). The mutarotation process follows first-order kinetics, with an initial rotation of [α]D = +0.58° (4 min) progressing to +14.41° (20 hr) [2] [6]. Isomerization to D-allulose (ketose form) occurs under basic conditions, with a Gibbs free energy change (ΔG) of +5.2 kJ/mol, indicating slight preference for the aldose form [6] [10]. The equilibrium constant (Keq) for the allose ⇌ allulose reaction is 0.25 at 25°C, confirming the aldose’s thermodynamic stability [10]. Hydration shells formed via hydrogen bonding further stabilize the pyranose form, reducing the free aldehyde availability and minimizing oxidation or degradation.
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